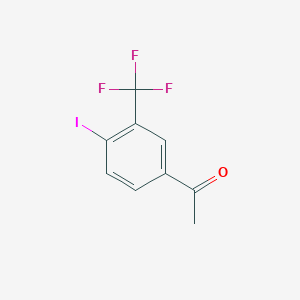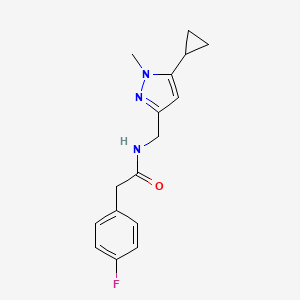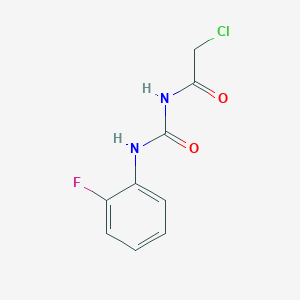
3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (2CFPU) is a fluorinated small molecule that has been widely used in scientific research due to its unique properties. It is used in a variety of applications, including drug synthesis, biochemical and physiological studies, and lab experiments.
Scientific Research Applications
Antifungal and Pesticide Activity
Compounds with a fluorophenyl urea structure have been investigated for their antifungal properties. A study by Mishra, Singh, and Wahab (2000) on N(1)- and N(3)-(4-fluorophenyl) ureas showed significant fungitoxic action against A. niger and F. oxysporum, demonstrating the potential of fluorophenyl urea derivatives in agricultural applications as fungicides (Mishra, Singh, & Wahab, 2000).
Crystal Structure Analysis
The structural characterization of benzoylurea pesticides, including compounds with fluorophenyl groups, has been conducted to understand their molecular configuration and interaction mechanisms. For example, Jeon et al. (2014) detailed the crystal structure of flufenoxuron, a benzoylurea pesticide, providing insights into its three-dimensional architecture and potential modes of action (Jeon, Kang, Lee, & Kim, 2014).
Molecular Sensing and Detection
Urea-linked 1,2,3-triazole-based sensors for selective sensing of fluoride ions have been developed, utilizing the fluorophenyl urea structure for enhanced sensing capabilities. Rani et al. (2020) synthesized sensors that exhibited selective sensing for fluoride ions, highlighting the applicability of fluorophenyl urea derivatives in environmental monitoring and analytical chemistry (Rani, Lal, Aruna., Shrivastava, & Ghule, 2020).
Anticancer Research
Compounds incorporating the fluorophenyl urea moiety have also been explored for their anticancer properties. Xie et al. (2015) synthesized a series of 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives, evaluating their antiproliferative activities against various cancer cell lines. These compounds demonstrated potent PI3K inhibitors and anticancer agents with low toxicity, indicating the therapeutic potential of fluorophenyl urea derivatives in cancer treatment (Xie, Li, Wang, Mao, Xin, Lu, Mei, & Zhang, 2015).
properties
IUPAC Name |
2-chloro-N-[(2-fluorophenyl)carbamoyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN2O2/c10-5-8(14)13-9(15)12-7-4-2-1-3-6(7)11/h1-4H,5H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHDYGGFNFGFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC(=O)CCl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

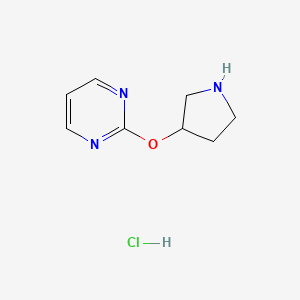
![Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2599207.png)

![3-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-1,1,1,5,5,5-hexafluoro-2,4-pentanedione](/img/structure/B2599210.png)
![4-[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2599212.png)

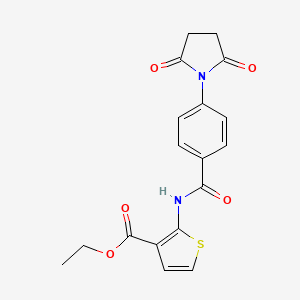
![3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2599215.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-(oxan-4-yl)urea](/img/structure/B2599217.png)
![7-Chloro-1h-pyrazolo[4,3-d]pyrimidine, HCl](/img/structure/B2599218.png)
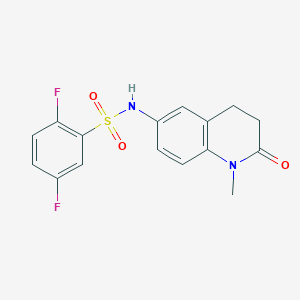
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2599221.png)
